1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-piperidinecarboxamide
CAS No.:
Cat. No.: VC14965494
Molecular Formula: C17H24N6O
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24N6O |
|---|---|
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C17H24N6O/c1-12-8-13(2)22-17(21-12)23-7-3-4-14(10-23)16(24)19-6-5-15-9-18-11-20-15/h8-9,11,14H,3-7,10H2,1-2H3,(H,18,20)(H,19,24) |
| Standard InChI Key | WRZWISGSDFRFPK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCCC3=CN=CN3)C |
Introduction
1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-piperidinecarboxamide is a complex organic compound featuring a pyrimidine ring substituted at the 4 and 6 positions with methyl groups, an imidazole moiety, and a piperidine-based carboxamide structure. Its molecular formula is C17H24N6O, and it has a molecular weight of approximately 328.4 g/mol . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Structural Features and Synthesis
The compound's structure combines a dimethyl-substituted pyrimidine ring with an imidazole moiety linked through an ethyl chain to a piperidine carboxamide. This unique arrangement enhances its potential for selective biological activity against cancer cells while minimizing off-target effects.
Synthesis of this compound can be achieved through several methods, typically involving multiple steps to ensure high purity and yield. The specific synthesis route may vary depending on the availability of starting materials and the desired scale of production.
Biological Activity and Potential Applications
Preliminary studies suggest that 1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-piperidinecarboxamide exhibits significant biological activity, particularly in the context of cancer treatment. Its structural components are known to interact with biological targets such as kinases and receptors involved in cell signaling pathways.
Cancer Treatment
The compound's ability to interact with specific enzymes and receptors involved in cancer cell proliferation makes it a promising candidate for anticancer therapies. Further research is needed to fully elucidate its mechanisms of action and potential efficacy in clinical settings.
Enzyme Inhibition
The presence of both pyrimidine and imidazole rings in the compound's structure suggests potential for enzyme inhibition, which could be leveraged to develop novel therapeutic strategies targeting specific biochemical pathways.
Comparison with Related Compounds
Several compounds share structural similarities with 1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-piperidinecarboxamide, each with unique biological properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(2-pyridyl)ethyl]-3-piperidinecarboxamide | Pyridine instead of imidazole | Anticancer and neuroprotective effects |
| 4-(6-methylpyridin-2-yl)-N-(2-(1H-pyrazol-1-yl)ethyl)-piperidine-1-carboxamide | Pyridine instead of pyrimidine | Anticancer properties |
| N-[2-(1H-imidazol-1-yl)ethyl]-4-methylpiperidinecarboxamide | Imidazole ring present | Antimicrobial activity |
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